

A Comparative Review of Next-Generation SARMs: Focus on S23

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of the next-generation Selective Androgen Receptor Modulator (SARM) S23 with other notable SARMs, including LGD-4033, RAD-140, and Ostarine. The information is compiled from various preclinical studies and is intended for an audience engaged in research and drug development.

Introduction to Next-Generation SARMs

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of androgen receptors (ARs). Unlike traditional anabolic-androgenic steroids (AAS), which can exert significant androgenic effects on various tissues, SARMs are designed to preferentially target anabolic activity in muscle and bone while minimizing effects on androgenic tissues such as the prostate and seminal vesicles. This selectivity presents a promising therapeutic window for conditions such as muscle wasting, osteoporosis, and benign prostatic hyperplasia.

S23 is a potent, non-steroidal SARM that has demonstrated a high binding affinity for the androgen receptor. Preclinical studies have highlighted its significant anabolic effects on muscle and bone, as well as its potential as a male hormonal contraceptive due to its dose-dependent suppression of spermatogenesis. This review will compare the available preclinical data for S23 with other well-characterized SARMs to provide a comparative framework for research and development purposes.



Comparative Preclinical Data

The following table summarizes key quantitative data from preclinical studies on S23 and other next-generation SARMs. It is important to note that these studies were conducted in various animal models and under different experimental conditions, which should be taken into consideration when making direct comparisons.

Parameter	S23	LGD-4033	RAD-140	Ostarine (MK- 2866)
Binding Affinity (Ki)	1.7 nM	~1 nM	7 nM	Data not readily available in comparable format
Anabolic Activity (Levator Ani Muscle)	Significant dose- dependent increase in muscle mass	High anabolic potency, greater than 500-fold selectivity for muscle over prostate in rats	Potent anabolic effects demonstrated in primate studies	Demonstrated anabolic effects on muscle tissue
Androgenic Activity (Prostate Weight)	Lower than testosterone at anabolic equivalent doses	Highly selective for muscle over prostate	Mostly ghosts the prostate while being a strong muscle binder	Lower androgenic activity compared to testosterone
Animal Model for Key Anabolic Data	Castrated Male Rats	Rat models	Rats and Primates	Ovariectomized Rats
Reported Effects on Fat Mass	Dose-dependent reduction in fat mass	Aids in fat loss	Secondary fat- loss effects	Affects adipocyte metabolism
Testosterone Suppression	Significant suppression of LH and FSH	Dose-dependent suppression of testosterone	Guaranteed natural test suppression	Can lead to testosterone suppression



Experimental Protocols Androgen Receptor Binding Assay (Illustrative Protocol)

The determination of a SARM's binding affinity (Ki) for the androgen receptor is a critical initial step in its characterization. A typical competitive binding assay involves the following steps:

- Preparation of Receptor Source: Human androgen receptors are expressed in a suitable cell line (e.g., CHO or HEK293 cells). The cells are harvested, and a cytosolic extract containing the AR is prepared.
- Radioligand: A high-affinity radiolabeled androgen, such as [3H]-mibolerone, is used as the ligand that will be displaced by the test compound.
- Competitive Binding: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test SARM (e.g., S23).
- Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.
 Bound and free radioligand are then separated, typically by filtration through a glass fiber filter.
- Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
- Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor SARM. The IC50 (the concentration of the SARM that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Assessment of Anabolic and Androgenic Activity in a Castrated Rat Model (as per S23 study)

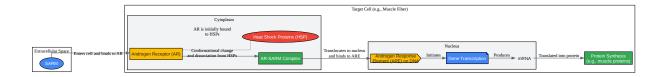
This model is a standard for evaluating the tissue selectivity of SARMs.

Animal Model: Male rats are surgically castrated to remove endogenous androgens. This
allows for the direct assessment of the effects of the administered SARM.



- Dosing: The castrated rats are treated with the test SARM (e.g., S23) at various doses, typically administered daily via oral gavage or subcutaneous injection for a specified period (e.g., 14 days). A vehicle control group (receiving only the delivery solution) and a testosterone-treated group are included for comparison.
- Tissue Collection: At the end of the treatment period, the animals are euthanized, and target tissues are carefully dissected and weighed. These include:
 - Anabolic tissue: Levator ani muscle.
 - Androgenic tissues: Prostate and seminal vesicles.
- Data Analysis: The weights of the levator ani muscle, prostate, and seminal vesicles are
 normalized to the body weight of the animal. The anabolic and androgenic potency of the
 SARM is determined by its ability to maintain or increase the weight of these tissues
 compared to the vehicle-treated castrated controls. The tissue selectivity is assessed by
 comparing the dose-response curves for the anabolic and androgenic tissues.

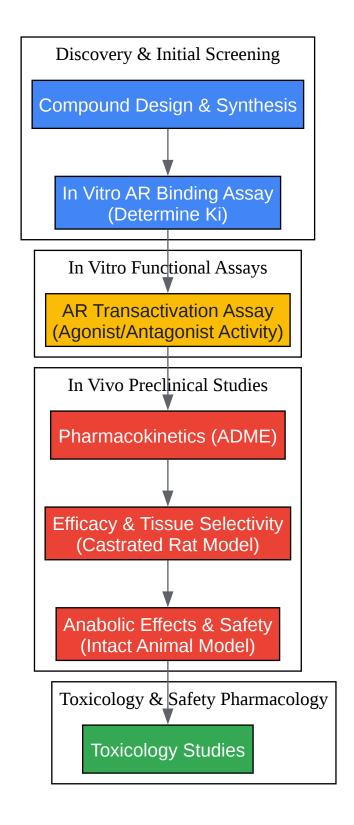
Visualizations



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Caption: Androgen Receptor Signaling Pathway for SARMs.





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